molecular formula C9H2BrF6N B13696216 4-Bromo-3,5-bis(trifluoromethyl)benzonitrile

4-Bromo-3,5-bis(trifluoromethyl)benzonitrile

Cat. No.: B13696216
M. Wt: 318.01 g/mol
InChI Key: YQQGHPMBXCFKIT-UHFFFAOYSA-N
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Description

4-Bromo-3,5-bis(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2BrF6N It is characterized by the presence of a bromine atom and two trifluoromethyl groups attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,5-bis(trifluoromethyl)benzonitrile typically involves the bromination of 3,5-bis(trifluoromethyl)benzonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure the selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures and environmental considerations are crucial in industrial settings to handle the brominating agents and by-products effectively.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-bis(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while reduction can produce the corresponding amine derivatives.

Scientific Research Applications

4-Bromo-3,5-bis(trifluoromethyl)benzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-bis(trifluoromethyl)benzonitrile and its derivatives involves interactions with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the presence of the nitrile group can facilitate binding to enzyme active sites or receptor proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzonitrile: Lacks the trifluoromethyl groups, resulting in different chemical and physical properties.

    3,5-Bis(trifluoromethyl)benzonitrile:

    4-Iodobenzonitrile: Similar structure but with an iodine atom instead of bromine, leading to different reactivity and uses.

Uniqueness

4-Bromo-3,5-bis(trifluoromethyl)benzonitrile is unique due to the combination of the bromine atom and two trifluoromethyl groups, which confer distinct chemical properties such as high electronegativity, increased lipophilicity, and specific reactivity patterns. These features make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H2BrF6N

Molecular Weight

318.01 g/mol

IUPAC Name

4-bromo-3,5-bis(trifluoromethyl)benzonitrile

InChI

InChI=1S/C9H2BrF6N/c10-7-5(8(11,12)13)1-4(3-17)2-6(7)9(14,15)16/h1-2H

InChI Key

YQQGHPMBXCFKIT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Br)C(F)(F)F)C#N

Origin of Product

United States

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